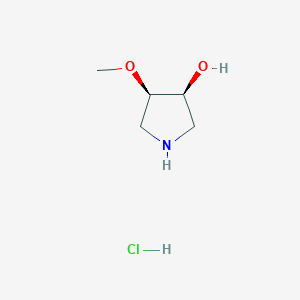

(3S,4R)-4-methoxypyrrolidin-3-ol hydrochloride

Descripción general

Descripción

(3S,4R)-4-methoxypyrrolidin-3-ol hydrochloride is a chiral compound with significant potential in various scientific fields. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a methoxy group attached to the third carbon. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-4-methoxypyrrolidin-3-ol hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with a suitable precursor, such as a substituted pyrrolidine.

Methoxylation: Introduction of the methoxy group can be achieved through nucleophilic substitution reactions using methanol or methoxide ions under basic conditions.

Chiral Resolution: The chiral centers are resolved using chiral catalysts or chiral auxiliaries to obtain the desired (3S,4R) configuration.

Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch or continuous flow processes. These methods emphasize high yield, purity, and cost-effectiveness. Key steps include:

Optimization of Reaction Conditions: Temperature, pressure, and solvent choice are optimized to maximize yield and minimize by-products.

Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Análisis De Reacciones Químicas

Types of Reactions

(3S,4R)-4-methoxypyrrolidin-3-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Methanol, methoxide ions, and other nucleophiles.

Major Products

Oxidation: Aldehydes, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Various substituted pyrrolidines.

Aplicaciones Científicas De Investigación

Synthesis and Industrial Production

The synthesis of (3S,4R)-4-methoxypyrrolidin-3-ol hydrochloride typically involves several key steps:

- Starting Material : A suitable precursor, often a substituted pyrrolidine.

- Methoxylation : Achieved through nucleophilic substitution reactions using methanol or methoxide ions.

- Chiral Resolution : Involves the use of chiral catalysts to obtain the desired (3S,4R) configuration.

- Hydrochloride Formation : The final product is formed by reacting the free base with hydrochloric acid.

Industrial methods focus on optimizing reaction conditions for high yield and purity while employing purification techniques such as crystallization and chromatography.

Chemistry

- Building Block for Synthesis : This compound serves as a foundational element in synthesizing complex organic molecules and pharmaceuticals. Its chiral nature allows for the production of enantiomerically pure compounds necessary for drug development.

Biology

- Biochemical Probes : It is investigated for its role as a biochemical probe to study enzyme mechanisms and protein-ligand interactions. This application is crucial for understanding various biochemical pathways and developing targeted therapies.

Medicine

- Therapeutic Potential : Research indicates its potential in treating neurological disorders by modulating neurotransmitter systems. It has been studied for neuroprotective effects, cognitive enhancement, and anti-inflammatory properties.

Industry

- Fine Chemicals Production : Utilized as an intermediate in the synthesis of agrochemicals and materials, reflecting its versatility in industrial applications.

Biological Activities

Research highlights several notable biological activities:

- Neuroprotective Effects : Studies suggest that it promotes neurite outgrowth in neuronal cells, indicating potential for neurotropic applications.

- Anti-inflammatory Properties : The compound's ability to inhibit pro-inflammatory cytokines supports its use in treating inflammatory diseases.

- Cognitive Enhancement : Investigations into its effects on learning and memory indicate improvements in cognitive performance.

Case Studies and Research Findings

-

Neuroprotection Study :

- A study using PC12 neuronal cells demonstrated that this compound promotes neurite outgrowth through modulation of intracellular signaling pathways associated with neuronal growth.

-

Inflammation Model :

- In animal models of inflammation, administration resulted in decreased pro-inflammatory cytokine levels, supporting its role as an anti-inflammatory agent.

Mecanismo De Acción

The mechanism of action of (3S,4R)-4-methoxypyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and specificity. It may modulate biological pathways by inhibiting or activating enzymes, altering receptor activity, or affecting signal transduction processes.

Comparación Con Compuestos Similares

Similar Compounds

(3S,4R)-4-(3-Methoxyphenyl)-3-pyrrolidinecarboxylic Acid Hydrochloride: Similar structure but with a methoxyphenyl group instead of a methoxy group.

(3S,4R)-4-(4-Chlorophenyl)pyrrolidin-3-yl]methanol hydrochloride: Contains a chlorophenyl group, offering different chemical properties and applications.

Uniqueness

(3S,4R)-4-methoxypyrrolidin-3-ol hydrochloride is unique due to its specific chiral configuration and the presence of a methoxy group, which imparts distinct chemical reactivity and biological activity. Its solubility in water as a hydrochloride salt further enhances its versatility in various applications.

Actividad Biológica

(3S,4R)-4-methoxypyrrolidin-3-ol hydrochloride is a chiral compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring with a methoxy group at the fourth position and a hydroxyl group at the third position. Its molecular formula is C_5H_12ClN_O_2, and it exists as a hydrochloride salt, which enhances its solubility in aqueous environments. The stereochemistry of the compound is crucial for its biological activity, as the (3S,4R) configuration influences its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may modulate various biological pathways by:

- Inhibiting Enzymatic Activity : The compound has been shown to inhibit certain protein kinases, including spleen tyrosine kinase (SYK), which plays a role in inflammatory responses and various diseases such as asthma and rheumatoid arthritis .

- Modulating Receptor Activity : It interacts with G-protein-coupled receptors (GPCRs), potentially influencing neurotransmitter systems and exhibiting neuroprotective effects.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Neuroprotective Effects : Preliminary studies suggest that this compound may enhance cognitive function and protect against neurodegenerative conditions by modulating neurotransmitter systems .

- Anti-inflammatory Properties : The compound's ability to inhibit SYK suggests potential applications in treating inflammatory diseases .

- Cognitive Enhancement : Investigations into its effects on learning and memory indicate that it may enhance cognitive performance through neurotropic activity .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- Study on Neuroprotection : A study utilizing PC12 neuronal cells demonstrated that the compound promotes neurite outgrowth, indicating its potential as a neurotropic agent. The mechanism involved modulation of intracellular signaling pathways associated with neuronal growth .

- Inflammation Model : In animal models of inflammation, administration of this compound resulted in decreased levels of pro-inflammatory cytokines, supporting its role as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| (3S,4S)-4-Methoxypyrrolidin-3-ol | Opposite stereochemistry | Different biological activity profile |

| N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol | Protecting group present | Enhanced stability during synthesis |

| trans-4-Methoxypyrrolidin-3-ol hydrochloride | Hydrochloride salt form | Increased solubility and stability for biological assays |

This table highlights the structural diversity among pyrrolidine derivatives and their distinct biological profiles.

Propiedades

IUPAC Name |

(3S,4R)-4-methoxypyrrolidin-3-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c1-8-5-3-6-2-4(5)7;/h4-7H,2-3H2,1H3;1H/t4-,5+;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGYFNYDVGSRXSM-UYXJWNHNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CNCC1O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1CNC[C@@H]1O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.